molecular formula C29H24N4O3S2 B12198420 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12198420
M. Wt: 540.7 g/mol
InChI Key: DLMHERIPCMJJOF-JLPGSUDCSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.

Properties

Molecular Formula

C29H24N4O3S2

Molecular Weight

540.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H24N4O3S2/c1-36-22-11-9-19(10-12-22)17-33-28(35)24(38-29(33)37)16-23-26(30-25-8-4-5-14-32(25)27(23)34)31-15-13-20-6-2-3-7-21(20)18-31/h2-12,14,16H,13,15,17-18H2,1H3/b24-16-

InChI Key

DLMHERIPCMJJOF-JLPGSUDCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCC6=CC=CC=C6C5)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCC6=CC=CC=C6C5)SC2=S

Origin of Product

United States

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